molecular formula C14H13N B14075840 1-(2-methylphenyl)-N-phenylmethanimine CAS No. 10228-77-0

1-(2-methylphenyl)-N-phenylmethanimine

Cat. No.: B14075840
CAS No.: 10228-77-0
M. Wt: 195.26 g/mol
InChI Key: UPWKYMGPPVKLTD-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-methylphenyl)-N-phenylmethanimine can be synthesized through several methods. One common approach involves the condensation reaction between 2-methylbenzaldehyde and aniline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield. Additionally, the purification process may involve advanced techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-methylphenyl)-N-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylphenyl)-N-phenylmethanamine: Similar structure but with an amine group instead of an imine group.

    1-(2-methylphenyl)-N-phenylmethanol: Similar structure but with a hydroxyl group instead of an imine group.

    1-(2-methylphenyl)-N-phenylmethanone: Similar structure but with a carbonyl group instead of an imine group.

Uniqueness

1-(2-methylphenyl)-N-phenylmethanimine is unique due to its imine group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-(2-methylphenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWKYMGPPVKLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348866
Record name 1-(2-methylphenyl)-N-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10228-77-0
Record name 1-(2-methylphenyl)-N-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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